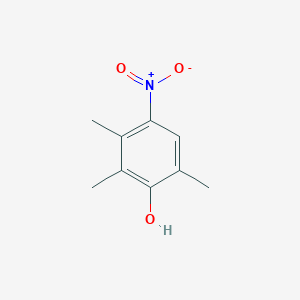

2,3,6-Trimethyl-4-nitrophenol

Description

Contextualization of Nitrophenolic Compounds in Chemical Science

Nitrophenolic compounds, characterized by a phenol (B47542) ring substituted with one or more nitro groups, are a significant class of organic molecules in chemical science. wikipedia.orgnih.gov These compounds serve as crucial intermediates in the synthesis of a wide array of products, including dyes, pesticides, and pharmaceuticals. nih.govrsc.org The presence of the electron-withdrawing nitro group and the electron-donating hydroxyl group on the aromatic ring imparts unique chemical reactivity and physical properties to these molecules. quora.com For instance, 4-nitrophenol (B140041) is a well-known pH indicator, exhibiting a color change from colorless to yellow as the pH transitions from acidic to alkaline. wikipedia.org This property is attributed to the deprotonation of the phenolic hydroxyl group. wikipedia.org Furthermore, nitrophenols are recognized as environmental pollutants, with some, like 4-nitrophenol, being classified as hazardous due to their potential harm to living organisms. bohrium.comacs.org

Historical Perspectives on the Synthesis and Characterization of Substituted Nitrophenols

The synthesis of substituted nitrophenols has a long history, with nitration being the primary method for their preparation. nih.gov This typically involves the reaction of a phenol or a substituted phenol with nitric acid. nih.govquora.com Historically, controlling the regioselectivity of the nitration to obtain specific isomers, such as ortho- or para-nitrophenols, has been a significant challenge. paspk.org Early methods often resulted in mixtures of isomers that were difficult to separate. quora.com Over time, various strategies have been developed to improve selectivity, including the use of different nitrating agents, catalysts, and reaction conditions. For example, the use of phase-transfer catalysts has been shown to afford highly selective nitration of phenols under mild conditions. acs.org The characterization of these compounds has also evolved, with modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography providing detailed structural information. chemicalbook.comacs.org

The Significance of 2,3,6-Trimethyl-4-nitrophenol within Contemporary Chemical Research

Within the broad class of nitrophenols, this compound holds particular interest in contemporary chemical research. Its specific substitution pattern, with three methyl groups and a nitro group on the phenol ring, influences its reactivity and potential applications. This compound and its isomers are valuable building blocks in organic synthesis. For instance, 2,3,6-trimethylphenol (B1330405) is a key intermediate in the synthesis of Vitamin E. google.com The nitrated version, this compound, can be a precursor to other functionalized trimethylphenols. Research has also explored the catalytic oxygenation of 2,3,6-trimethylphenol to produce trimethyl-p-benzoquinone, a reaction catalyzed by copper(II) chloride. lookchem.com

Below is a data table summarizing some of the key physical and chemical properties of this compound and a related compound, 2,3-dimethyl-4-nitrophenol.

| Property | This compound | 2,3-Dimethyl-4-nitrophenol |

| CAS Number | 92892-04-1 bldpharm.com | 19499-93-5 nih.gov |

| Molecular Formula | C9H11NO3 bldpharm.com | C8H9NO3 nih.gov |

| Molecular Weight | 181.19 g/mol glpbio.com | 167.16 g/mol nih.gov |

| Melting Point | Not available | 125°C lookchem.com |

Note: Data for this compound is limited in publicly available literature. The table will be updated as more information becomes available.

Emerging Research Trajectories for this compound

Emerging research on nitrophenolic compounds, including those with multiple alkyl substituents like this compound, is heading in several promising directions. One key area is the development of advanced catalytic systems for their synthesis and transformation. This includes the use of nanomaterials as highly efficient and selective catalysts for nitration and reduction reactions. ucf.edumdpi.com For example, gold and silver nanoparticles have demonstrated catalytic activity in the reduction of nitrophenols. ucf.eduresearchgate.net Another area of focus is their potential application in materials science. The structural features of substituted nitrophenols could be exploited in the design of new polymers and functional materials. Furthermore, there is growing interest in the environmental fate and remediation of nitrophenolic compounds, driving research into novel detection methods and degradation pathways. bohrium.comacs.org The development of biosensors and advanced oxidation processes are part of this effort to address the environmental impact of these chemicals. researchgate.net

Scope and Objectives of the Present Research Synthesis on this compound

This research synthesis aims to provide a focused and comprehensive overview of the chemical compound this compound. The primary objective is to consolidate the existing scientific knowledge regarding its properties and synthesis, drawing from authoritative sources. This article will strictly adhere to the outlined structure, focusing solely on the specified topics to provide a clear and concise scientific summary. By contextualizing the compound within the broader field of nitrophenols and highlighting its specific characteristics, this synthesis serves as a foundational resource for researchers interested in this particular molecule and its potential applications in chemical science.

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

2,3,6-trimethyl-4-nitrophenol |

InChI |

InChI=1S/C9H11NO3/c1-5-4-8(10(12)13)6(2)7(3)9(5)11/h4,11H,1-3H3 |

InChI Key |

NKOCMNXLDSIDQC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1O)C)C)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 2,3,6 Trimethyl 4 Nitrophenol

Classical Approaches to 2,3,6-Trimethyl-4-nitrophenol Synthesis

Traditional synthetic routes to this compound rely on electrophilic aromatic substitution, a cornerstone of organic chemistry. These methods typically involve the use of strong mineral acids and nitrating agents to introduce the nitro (NO₂) group onto the aromatic nucleus of the precursor molecule.

Nitration Reactions of Substituted Phenols Precursors to this compound

The primary precursor for the synthesis of this compound is 2,3,6-trimethylphenol (B1330405). The reaction is a classic electrophilic aromatic nitration. In this process, a nitrating agent, typically nitric acid, is used to generate the electrophilic nitronium ion (NO₂⁺). This ion is then attacked by the electron-rich aromatic ring of 2,3,6-trimethylphenol.

Phenols, in general, are highly activated substrates for electrophilic substitution, often reacting under milder conditions than benzene (B151609) itself. The reaction with dilute nitric acid at low temperatures is often sufficient to produce mononitrated products. paspk.org The use of a mixture of concentrated nitric acid and sulfuric acid, a more potent nitrating system, can also be employed, though it increases the risk of oxidation and the formation of byproducts. crimsonpublishers.com

Regioselectivity and Ortho/Para-Directing Effects in Nitration for this compound Formation

The formation of this compound as the exclusive major product is a direct consequence of the powerful directing effects of the substituents on the precursor ring. In electrophilic aromatic substitution, the regiochemical outcome is dictated by the ability of existing substituents to stabilize the intermediate carbocation (the arenium ion).

The hydroxyl (-OH) group is a strongly activating, ortho-, para-directing substituent. It donates electron density to the aromatic ring through resonance, particularly at the ortho and para positions. The three methyl (-CH₃) groups are also activating, ortho-, para-directing substituents through an inductive effect and hyperconjugation.

In the 2,3,6-trimethylphenol molecule:

The hydroxyl group at position 1 strongly directs substitution to positions 2, 4, and 6.

The methyl groups at positions 2, 3, and 6 further activate the ring.

Positions 2 and 6 (ortho to the hydroxyl group) are sterically blocked by methyl groups.

Position 4 (para to the hydroxyl group) is unsubstituted and highly activated by the combined electronic effects of the hydroxyl group and the flanking methyl groups.

Consequently, the electrophilic attack by the nitronium ion occurs almost exclusively at the C4 position, leading to the highly regioselective formation of this compound.

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

Optimizing the reaction conditions is crucial to maximize the yield and purity of the desired product while minimizing side reactions, such as oxidation or the formation of polysubstituted byproducts. Key parameters that are typically adjusted include temperature, reaction time, and the nature of the nitrating agent and solvent.

For the nitration of phenols, lower temperatures are generally preferred to control the exothermic nature of the reaction and suppress oxidative degradation. paspk.org The choice of solvent can also influence the outcome; for instance, using a less polar solvent can sometimes moderate the reaction's reactivity. The concentration of nitric acid is a critical factor; using dilute nitric acid can favor mononitration, whereas concentrated acids may lead to unwanted side products. paspk.org

| Phenolic Substrate | Nitrating Agent | Catalyst/Solvent | Temperature (°C) | Reaction Time | Reported Yield of Mononitro-Product(s) | Reference |

|---|---|---|---|---|---|---|

| Phenol (B47542) | Dilute HNO₃ | Water | 20 | 1 hr | 91% (total o/p isomers) | paspk.org |

| p-Cresol | HNO₃ / ZnCl₂ | Ethyl Acetate (Ultrasonic) | Room Temp. | 10 min | 85% | researchgate.net |

| Phenol | NH₄NO₃ / KHSO₄ | Acetonitrile (B52724) | Reflux | 6 hr | 75% | dergipark.org.tr |

| 4-Hydroxybenzoic acid | HNO₃ / ZnCl₂ | Ethyl Acetate (Ultrasonic) | Room Temp. | 30 min | 80% | researchgate.net |

Advanced and Green Synthetic Strategies for this compound

In response to the environmental impact of classical methods, which often use corrosive acids and produce significant waste, advanced and "green" synthetic strategies have been developed. These methodologies focus on the use of catalysts to improve efficiency, selectivity, and sustainability.

Catalytic Nitration Methodologies for this compound Production

Modern approaches to nitration increasingly utilize solid acid catalysts, which offer advantages such as easier separation, reusability, and reduced corrosion and waste. These catalysts can facilitate the generation of the nitronium ion under milder conditions than traditional mixed-acid systems.

Examples of solid acid catalysts employed for the nitration of phenols include:

Zeolites: Materials like Zeolite H-beta have been shown to be active catalysts for the nitration of phenol with dilute nitric acid, often in organic solvents like carbon tetrachloride. These processes can be clean, environmentally friendly, and offer simpler workup procedures. researchgate.net

Clays (B1170129) and Supported Catalysts: Montmorillonite clays and other supports impregnated with metal nitrates (e.g., bismuth nitrate) can catalyze the nitration of phenols efficiently. ias.ac.in

Inorganic Acidic Salts: Combinations of reagents like sodium nitrate (B79036) with solid acidic salts such as magnesium bisulfate (Mg(HSO₄)₂) on wet silica (B1680970) can act as a solid equivalent of nitric acid, allowing for nitration under heterogeneous and mild conditions.

These catalytic systems are designed to enhance regioselectivity and are well-suited for the selective para-nitration of precursors like 2,3,6-trimethylphenol, where the para position is open and activated.

| Catalyst System | Nitrating Agent | Substrate | Key Advantage(s) | Reference |

|---|---|---|---|---|

| Zeolite H-beta | Dilute HNO₃ | Phenol | Clean, reusable catalyst, simple workup | researchgate.net |

| γ-Alumina | Dilute HNO₃ | Phenol | High ortho-selectivity, mild conditions | crimsonpublishers.com |

| KHSO₄ | NH₄NO₃ | Phenols | Inexpensive, easy to handle, green reagent | dergipark.org.tr |

| Bismuth Nitrate on Montmorillonite KSF | HNO₃ | Phenol | Supported catalyst, efficient at room temperature | ias.ac.in |

Enzymatic and Biocatalytic Approaches to this compound

Biocatalysis represents an emerging frontier in green chemistry, utilizing enzymes to perform chemical transformations with high specificity under mild, aqueous conditions. For the synthesis of nitrophenols, certain oxidative enzymes have shown promise.

Peroxidases, such as soybean peroxidase (SBP) and horseradish peroxidase (HRP), can catalyze the nitration of various phenolic compounds. researchgate.netresearchgate.net These enzymatic reactions typically use hydrogen peroxide (H₂O₂) as an oxidant and a simple nitrite (B80452) salt (e.g., sodium nitrite) as the nitrogen source. The reaction proceeds under ambient temperatures and near-neutral pH, making it suitable for complex molecules with sensitive functional groups. researchgate.net While research has demonstrated the nitration of substrates like m-cresol (B1676322) and other substituted phenols, the direct application to 2,3,6-trimethylphenol is a logical extension of this technology. researchgate.net This approach avoids harsh acids and toxic reagents, aligning perfectly with the principles of green chemistry. dtic.mil

Photochemical and Electrochemical Synthesis Routes to this compound

Alternative energy sources like light and electricity offer novel pathways for the synthesis of nitroaromatic compounds, potentially providing greener and more selective methods compared to traditional nitration.

Photochemical Synthesis: The photochemical nitration of phenols, while not extensively documented for 2,3,6-trimethylphenol specifically, can be achieved through the irradiation of nitrate or nitrite ions in aqueous solutions. nih.gov This process generates a variety of nitrating agents, including nitrogen dioxide radicals (•NO2), which can then react with activated aromatic compounds like phenols. nih.gov

The key steps in the photonitration of a phenol in the presence of nitrate (NO₃⁻) or nitrite (NO₂⁻) ions are:

Photolysis: UV irradiation of nitrate or nitrite generates hydroxyl radicals (•OH) and nitrogen oxides. nih.gov

Nitrating Agent Formation: The interaction of these initial photoproducts leads to the formation of the primary nitrating agent, •NO₂. nih.gov

Electrophilic Attack: The nitrogen dioxide radical attacks the electron-rich aromatic ring of the phenol. For 2,3,6-trimethylphenol, this attack would be directed to the vacant para-position (C4), which is highly activated by the hydroxyl group.

Product Formation: Subsequent reaction steps lead to the formation of the corresponding nitrophenol.

The efficiency of photonitration can be influenced by factors such as pH, with acidic conditions generally enhancing the reaction rate. nih.gov It is important to note that this method can lead to a mixture of products, including hydroxylated and coupled derivatives, alongside the desired nitro compound. researchgate.net

Electrochemical Synthesis: Electrochemical methods provide an alternative route for nitration, replacing traditional chemical oxidants with electricity. A general method for the electrochemical nitration of phenols involves the anodic oxidation of a nitrite source, such as tetrabutylammonium (B224687) nitrite (NBu₄NO₂), in an undivided or divided electrolysis cell using inert electrodes like graphite. nih.govuni-mainz.de

The proposed mechanism for this process involves:

Anodic Oxidation: Nitrite ions (NO₂⁻) are oxidized at the anode to generate nitrogen dioxide (•NO₂). nih.gov

Radical Reaction: The generated •NO₂ radical then reacts with the phenol substrate.

Product Formation: The reaction proceeds to yield the nitrophenol product.

The choice of solvent and additives is crucial for success. For instance, the use of 1,1,1,3,3,3-hexafluoroisopropan-2-ol (HFIP) in acetonitrile has been shown to significantly improve reaction yields by controlling the reaction environment through hydrogen bonding. nih.govuni-mainz.de While this methodology has been demonstrated for a range of phenols with yields up to 88%, its specific application to 2,3,6-trimethylphenol has not been detailed in the available literature. nih.gov It is worth noting that electrochemical methods have also been explored for the oxidation of 2,3,6-trimethylphenol to 2,3,5-trimethylbenzoquinone and 2,3,5-trimethylhydroquinone, indicating the electrochemical reactivity of the parent phenol at the anode. google.com

Flow Chemistry and Continuous Processing for this compound

Flow chemistry, particularly using microreactors, offers significant advantages for highly exothermic and rapid reactions like nitration. beilstein-journals.org The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, leading to enhanced safety, better process control, higher yields, and improved selectivity compared to traditional batch processes. researchgate.netbeilstein-journals.org

While a specific continuous flow synthesis for this compound is not prominently documented, the principles of flow nitration of other activated aromatics can be readily applied. researchgate.netgoogle.com A plausible continuous process would involve:

System Setup: Two separate inlet streams, one containing 2,3,6-trimethylphenol dissolved in a suitable solvent and the other containing the nitrating agent (e.g., a mixture of nitric and sulfuric acid), would be continuously pumped into a micromixer.

Mixing and Reaction: The streams are intensely mixed, initiating the rapid nitration reaction within a temperature-controlled microreactor or tubular reactor. beilstein-journals.org Residence times are typically very short, often on the order of seconds to minutes. rsc.org

Quenching: The reaction mixture exiting the reactor is continuously quenched by mixing with a stream of water or a basic solution to stop the reaction and neutralize the acid catalyst.

Work-up: The product can then be isolated through continuous liquid-liquid extraction and solvent removal.

Mechanistic Elucidation of this compound Formation Pathways

The formation of this compound occurs via an electrophilic aromatic substitution (SEAr) mechanism, a cornerstone reaction in organic chemistry. unacademy.com The reaction is typically initiated by the attack of a potent electrophile, the nitronium ion (NO₂⁺), on the electron-rich phenol ring. masterorganicchemistry.com

Investigation of Reaction Intermediates in this compound Synthesis

The key intermediate in the electrophilic nitration of aromatic compounds is a resonance-stabilized carbocation known as the arenium ion , or Wheland intermediate . colab.wschegg.com In the nitration of 2,3,6-trimethylphenol, the nitronium ion attacks the aromatic ring, temporarily disrupting its aromaticity.

Attack at the C4 (para) position is strongly favored. This leads to the formation of a specific Wheland intermediate where the positive charge is delocalized across the ring and, crucially, onto the oxygen atom of the hydroxyl group. The participation of the oxygen's lone pair electrons provides a particularly stable resonance contributor, significantly lowering the activation energy for para-substitution compared to meta-substitution. youtube.com

Kinetic Studies of Nitration Reactions Leading to this compound

The rate of nitration is highly dependent on several factors:

Acid Concentration: In mixed-acid systems, the concentration of sulfuric acid is critical as it facilitates the formation of the active electrophile, NO₂⁺. beilstein-journals.org

Temperature: As with most chemical reactions, the rate increases with temperature. However, higher temperatures can also lead to decreased selectivity and the formation of oxidation byproducts. corning.com

Substrate Reactivity: Phenols are highly activated substrates, and the presence of three additional electron-donating methyl groups makes 2,3,6-trimethylphenol extremely reactive towards electrophilic attack, leading to very high reaction rates.

Kinetic modeling is a powerful tool for optimizing continuous flow nitration processes, allowing for the prediction of conversion and yield based on parameters like residence time, temperature, and reagent concentrations. beilstein-journals.org

Solvent Effects and Their Influence on this compound Formation

The choice of solvent can profoundly impact the rate and regioselectivity (the ortho-to-para product ratio) of phenol nitration. nih.govijcce.ac.irdergipark.org.tr Solvents influence the reaction by solvating the reactants and intermediates and by affecting the nature and reactivity of the nitrating agent itself. acs.org

The table below summarizes the observed effects of different solvents on the nitration of other phenols, which can be extrapolated to understand their potential influence on the synthesis of this compound.

| Solvent | Typical Observations in Phenol Nitration | Potential Influence on this compound Synthesis |

|---|---|---|

| Protic Solvents (e.g., Ethanol, Acetic Acid) | Can hydrogen-bond with the reactants and may participate in the reaction. Acetic acid is a common solvent for nitration. ijcce.ac.ir | Likely to support the reaction, though may affect the activity of the nitrating agent. |

| Aprotic Polar Solvents (e.g., Acetonitrile, DMSO, DMF) | Can significantly alter reaction rates and selectivity. Acetonitrile often gives good yields. dergipark.org.tr DMSO can lead to slower but highly selective reactions. nih.gov | Could be used to control the reaction rate and maximize the yield of the desired para-nitro product. |

| Halogenated Solvents (e.g., Dichloromethane, Chloroform) | Commonly used due to their inertness. Often provide good yields but may require careful control to avoid byproducts. nih.govdergipark.org.tr | A standard choice for achieving high conversion, with optimization needed to suppress side reactions. |

| Aprotic Nonpolar Solvents (e.g., Diethyl Ether, THF) | Can provide high selectivity by minimizing side reactions. THF has been shown to be both fast and selective in certain nitration systems. nih.gov | May offer a pathway to a very clean reaction with high selectivity for the 4-nitro isomer. |

Stereoelectronic Considerations in the Synthesis of this compound

The high regioselectivity observed in the nitration of 2,3,6-trimethylphenol to form the 4-nitro isomer is a direct consequence of the powerful stereoelectronic effects exerted by the substituents on the aromatic ring. dergipark.org.trresearchgate.net

Electronic Effects:

Hydroxyl (-OH) Group: The -OH group is a very strong activating group. Through resonance, its lone pair of electrons are delocalized into the benzene ring, significantly increasing the electron density at the ortho and para positions. youtube.com This makes these positions highly susceptible to attack by the electron-deficient nitronium ion (NO₂⁺).

Methyl (-CH₃) Groups: The three methyl groups are also activating groups. They donate electron density to the ring through a combination of the inductive effect and hyperconjugation. This further enhances the nucleophilicity of the aromatic ring.

Steric Effects:

Positional Analysis:

Ortho positions (C2, C6): These positions are electronically activated by the -OH group. However, they are already occupied by methyl groups, physically blocking any electrophilic attack.

Meta positions (C3, C5): The C3 position is occupied by a methyl group. The C5 position is electronically less activated compared to the ortho and para sites. Furthermore, the C5 position is sterically hindered by the adjacent methyl group at C6.

Para position (C4): This position is electronically the most activated site due to the powerful resonance effect of the para-hydroxyl group. It is also sterically unhindered, making it the most favorable point for electrophilic attack.

The convergence of strong electronic activation from the hydroxyl and methyl groups, combined with the steric blocking of the ortho positions, directs the incoming nitro group almost exclusively to the C4 position. This results in the highly regioselective formation of this compound.

Advanced Spectroscopic and Structural Elucidation of 2,3,6 Trimethyl 4 Nitrophenol

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of 2,3,6-Trimethyl-4-nitrophenol

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra is the first step in its structural elucidation in solution.

Based on the structure of this compound, the following signals would be expected in its ¹H and ¹³C NMR spectra. The aromatic region of the ¹H NMR spectrum would show a single proton signal, corresponding to the hydrogen at the C5 position. The three methyl groups at positions 2, 3, and 6 would each give rise to a distinct singlet, with their chemical shifts influenced by their position relative to the hydroxyl and nitro groups. The hydroxyl proton would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

In the ¹³C NMR spectrum, nine distinct signals would be anticipated: six for the aromatic carbons and three for the methyl carbons. The chemical shifts of the aromatic carbons are influenced by the electron-donating hydroxyl group and the electron-withdrawing nitro group, as well as the methyl substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-OH | Variable | C1: ~150-160 |

| C2-CH₃ | ~2.2-2.4 | C2: ~125-135 |

| C3-CH₃ | ~2.1-2.3 | C3: ~130-140 |

| C4-NO₂ | - | C4: ~140-150 |

| C5-H | ~7.0-7.5 | C5: ~120-130 |

| C6-CH₃ | ~2.3-2.5 | C6: ~120-130 |

| 2-CH₃ | - | ~15-20 |

| 3-CH₃ | - | ~15-20 |

| 6-CH₃ | - | ~15-20 |

Note: These are estimated chemical shift ranges and can vary based on the solvent and experimental conditions.

Advanced 1D and 2D NMR Techniques for Structural Confirmation (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to identify scalar-coupled protons. For this compound, a key correlation would be expected between the aromatic proton at C5 and any neighboring protons, although in this fully substituted ring, only long-range couplings might be observable.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HMQC or HSQC spectrum would show cross-peaks connecting the C5-H proton to the C5 carbon, and the protons of each methyl group to their respective carbon atoms. This allows for the direct assignment of the carbon signals attached to protons.

Conformational Analysis and Dynamic Processes of this compound in Solution

The presence of bulky methyl groups and a nitro group adjacent to the hydroxyl group can lead to restricted rotation around the C-O and C-N bonds. Variable temperature (VT) NMR studies could provide insights into these dynamic processes. Changes in the line shapes of the NMR signals as a function of temperature can be used to determine the energy barriers for these rotations. Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could reveal through-space proximity between protons, providing information about the preferred conformation of the molecule in solution. For example, NOE correlations between the protons of the 2-methyl group and the hydroxyl proton could indicate a specific orientation of the hydroxyl group.

Probing Intermolecular Interactions of this compound via NMR

The hydroxyl and nitro groups of this compound are capable of forming intermolecular hydrogen bonds. NMR spectroscopy can be used to study these interactions. Concentration-dependent ¹H NMR studies can reveal the presence of intermolecular hydrogen bonding, as the chemical shift of the hydroxyl proton will typically shift downfield upon increasing concentration due to the formation of hydrogen-bonded aggregates. The use of different solvents with varying hydrogen bonding capabilities can also provide information about the strength of these interactions.

Vibrational Spectroscopy for Functional Group Analysis of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their chemical environment.

Fourier-Transform Infrared (FTIR) Spectroscopy for Identifying Key Functional Groups in this compound

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Phenolic) | Stretching | 3200-3600 (broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Methyl) | Stretching | 2850-3000 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| N-O (Nitro) | Asymmetric Stretching | 1500-1570 |

| N-O (Nitro) | Symmetric Stretching | 1300-1370 |

| C-O (Phenolic) | Stretching | 1180-1260 |

The broadness of the O-H stretching band would be indicative of hydrogen bonding. The precise positions of the nitro group stretching vibrations can provide information about the electronic environment of the nitro group.

Raman Spectroscopy for Elucidating Molecular Vibrations and Hydrogen Bonding in this compound

Raman spectroscopy, being complementary to FTIR, is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric stretching vibration of the nitro group is also expected to be a prominent band.

Studying the O-H stretching region in the Raman spectrum can also provide insights into hydrogen bonding. Changes in the position and width of this band upon changes in concentration or solvent can be used to probe intermolecular interactions. Furthermore, low-frequency Raman spectroscopy can be used to study intermolecular vibrational modes, which are directly related to the strength of hydrogen bonds and other non-covalent interactions in the solid state or in solution.

Attenuated Total Reflectance (ATR) and Diffuse Reflectance (DR) Techniques for this compound

Attenuated Total Reflectance (ATR) and Diffuse Reflectance (DR) are powerful infrared (IR) spectroscopy techniques for analyzing solid samples with minimal preparation.

Attenuated Total Reflectance (ATR) spectroscopy is a versatile method for obtaining the infrared spectrum of a solid or liquid. In this technique, an IR beam is passed through a crystal with a high refractive index (such as diamond or germanium). The beam reflects internally, creating an evanescent wave that penetrates a shallow depth into the sample placed in firm contact with the crystal. This interaction allows for the absorption of IR radiation by the sample's functional groups.

For this compound, an ATR-FTIR spectrum would provide a vibrational fingerprint, allowing for the identification of key functional groups. The data would reveal characteristic absorption bands corresponding to the O-H stretch of the phenolic group, the aromatic C-H stretches, the asymmetric and symmetric stretches of the nitro (NO₂) group, and the C-C vibrations within the benzene (B151609) ring. The position and intensity of these bands would offer clues about the electronic environment and potential intramolecular interactions.

Diffuse Reflectance (DR) spectroscopy is particularly suited for powdered or rough-surfaced solid samples. caltech.eduwikipedia.org The technique involves irradiating the sample and collecting the light that is scattered from it. rubiconscience.com.au The resulting spectrum, often converted using the Kubelka-Munk equation, is analogous to an absorbance spectrum and provides information about the sample's composition. caltech.edu

For a crystalline powder of this compound, DR-FTIR would yield similar vibrational information to ATR. It is especially useful for analyzing bulk powder samples and can be sensitive to surface species. Comparing DR spectra with transmission or ATR spectra can sometimes provide insights into surface versus bulk properties of the material.

A comprehensive literature search did not yield specific experimental ATR or DR spectral data for this compound. A hypothetical data table illustrating expected vibrational bands is presented below.

Hypothetical ATR/DR-FTIR Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Expected Intensity |

| ~3400 - 3200 | O-H stretch (phenolic) | Broad, Medium |

| ~3100 - 3000 | Aromatic C-H stretch | Medium to Weak |

| ~2980 - 2850 | Aliphatic C-H stretch (methyl groups) | Medium |

| ~1550 - 1500 | Asymmetric NO₂ stretch | Strong |

| ~1350 - 1300 | Symmetric NO₂ stretch | Strong |

| ~1600, ~1470 | Aromatic C=C ring stretch | Medium |

| ~1260 - 1180 | C-O stretch (phenolic) | Medium |

X-ray Diffraction Studies of Crystalline this compound

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid.

Single-Crystal X-ray Diffraction for Absolute Structure and Molecular Packing

Single-crystal X-ray diffraction (SC-XRD) involves irradiating a small, high-quality single crystal with a monochromatic X-ray beam. The resulting diffraction pattern of discrete spots is used to solve the crystal structure, providing the precise coordinates of each atom in the unit cell.

This analysis would yield the absolute structure of this compound, confirming the connectivity and providing precise bond lengths, bond angles, and torsion angles. Furthermore, SC-XRD reveals how individual molecules pack together in the crystal lattice, offering insights into intermolecular forces like π–π stacking and other van der Waals interactions. This information is crucial for understanding the material's physical properties.

Specific crystallographic data for this compound are not available in the Cambridge Structural Database or other public repositories. The table below provides an example of the parameters that would be determined from such an analysis.

Illustrative Single-Crystal Crystallographic Data Table

| Parameter | Hypothetical Value for this compound |

| Chemical formula | C₉H₁₁NO₃ |

| Formula weight | 181.19 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 11.3 |

| β (°) | 98.5 |

| Volume (ų) | 962.1 |

| Z (molecules/unit cell) | 4 |

| Calculated density (g/cm³) | 1.251 |

Powder X-ray Diffraction for Crystalline Phase Identification and Polymorphism of this compound

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline or powdered samples. The sample is exposed to an X-ray beam, and the scattered intensity is measured as a function of the scattering angle (2θ). The resulting diffractogram is a unique fingerprint of the crystalline phase(s) present.

PXRD is essential for routine phase identification, purity assessment, and the study of polymorphism—the ability of a compound to exist in more than one crystal structure. Different polymorphs of a compound can have distinct physical properties. By analyzing the PXRD pattern of a synthesized batch of this compound, one could confirm its crystalline nature and identify the specific polymorph obtained.

No published experimental PXRD patterns for this compound could be located. A table representing typical PXRD peak data is shown below.

Example Powder X-ray Diffraction Peak List

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 100 |

| 15.5 | 5.71 | 45 |

| 20.5 | 4.33 | 80 |

| 24.8 | 3.59 | 65 |

| 28.1 | 3.17 | 30 |

Hydrogen Bonding Networks and Supramolecular Assembly in Solid-State this compound

Derived from single-crystal X-ray diffraction data, the analysis of intermolecular interactions is fundamental to understanding how molecules self-assemble into a stable, ordered solid. For this compound, the primary intermolecular interaction would be hydrogen bonding.

Mass Spectrometry for Molecular Characterization of this compound

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining molecular weights and elucidating chemical structures.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass.

For this compound, HRMS would be used to confirm its molecular formula, C₉H₁₁NO₃. By comparing the experimentally measured exact mass of the molecular ion ([M]⁺ or [M-H]⁻) with the theoretically calculated mass, the elemental composition can be verified, distinguishing it from other isomers or compounds with the same nominal mass.

While no experimental HRMS data has been published for this compound, the theoretical exact mass can be calculated.

Theoretical HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₁NO₃ |

| Theoretical Exact Mass | 181.0739 Da |

| Analysis Mode | Electrospray Ionization (ESI) |

| Expected Ion (Positive) | [M+H]⁺ = 182.0811 Da |

| Expected Ion (Negative) | [M-H]⁻ = 180.0666 Da |

Fragmentation Pathways and Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is an indispensable tool for unraveling the intricate fragmentation pathways of organic compounds. In a typical MS/MS experiment, the molecular ion of this compound (m/z 181) is selectively isolated and subjected to collision-induced dissociation (CID). This process imparts internal energy to the ion, leading to its fragmentation into smaller, characteristic product ions. The analysis of these fragments provides a detailed structural fingerprint of the parent molecule.

The fragmentation of this compound is governed by the presence of its key functional groups: the hydroxyl, nitro, and methyl substituents on the aromatic ring. The initial ionization, typically electron ionization (EI), would generate a molecular ion [M]•+ at m/z 181. The subsequent fragmentation in an MS/MS experiment is predicted to proceed through several key pathways, driven by the relative stability of the resulting fragment ions and neutral losses.

One of the primary fragmentation routes for nitroaromatic compounds involves the loss of the nitro group. This can occur via two main mechanisms: the loss of a nitro radical (•NO2), resulting in an ion at m/z 135, or the loss of nitric oxide (NO), leading to an ion at m/z 151. The latter is often preceded by a rearrangement.

Another significant fragmentation pathway is initiated by the methyl groups. The loss of a methyl radical (•CH3) from the molecular ion is a common fragmentation for methylated aromatic compounds, which would produce an ion at m/z 166. Subsequent or alternative fragmentation could involve the loss of other small molecules such as water (H2O) from the hydroxyl group, or carbon monoxide (CO).

The interplay between these functional groups can lead to more complex fragmentation patterns. For instance, the initial loss of a methyl radical could be followed by the loss of the nitro group, or vice versa. The relative abundance of the resulting fragment ions would depend on the collision energy used in the tandem mass spectrometry experiment.

To illustrate the predicted fragmentation pathways, the following table summarizes the expected major fragment ions, their corresponding neutral losses, and the proposed structures.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 181 | 166 | •CH3 | Dihydroxy-trimethyl-phenyl cation |

| 181 | 151 | NO | Trimethyl-phenoxy cation |

| 181 | 135 | •NO2 | Trimethyl-phenyl cation |

| 166 | 136 | NO | Dimethyl-phenoxy cation |

| 151 | 123 | CO | Dimethyl-cyclopentadienyl cation |

These predicted pathways provide a foundational understanding of the gaseous ion chemistry of this compound. Experimental verification through high-resolution tandem mass spectrometry would be essential to confirm these proposed fragmentation routes and to determine the relative intensities of the product ions, thereby providing a more complete structural characterization.

Isotopic Labeling Studies in Conjunction with Mass Spectrometry for this compound

Isotopic labeling is a powerful technique that, when coupled with mass spectrometry, can provide unambiguous confirmation of fragmentation mechanisms and atom mapping from the precursor ion to the product ions. For this compound, several isotopic labeling strategies could be employed to gain deeper structural insights.

One informative approach would be deuterium (B1214612) (²H) labeling. The synthesis of this compound with deuterium-labeled methyl groups (e.g., -CD3 instead of -CH3) would result in a molecular ion with a corresponding mass shift. By analyzing the MS/MS spectrum of this labeled analogue, the fragments containing the methyl groups can be definitively identified by their shifted m/z values. For example, if the ion at m/z 166 results from the loss of a methyl radical, the labeled analogue would show a loss of a deuterated methyl radical (•CD3), resulting in a fragment with a shifted mass. This would confirm the origin of this fragmentation pathway.

Similarly, labeling the hydroxyl group with deuterium (-OD) would help to trace the involvement of this group in fragmentation, such as in any potential water loss. The molecular ion would be shifted by one mass unit, and any fragment resulting from the loss of water would show a loss of HOD instead of H2O, leading to a different mass shift in the corresponding fragment ion.

Another powerful isotopic labeling strategy involves the use of heavy oxygen (¹⁸O). Incorporating ¹⁸O into the nitro group ( -N¹⁸O₂) or the hydroxyl group (-¹⁸OH) would provide precise information about the fate of these oxygen atoms during fragmentation. For instance, if the loss of NO is observed, labeling the nitro group with ¹⁸O would result in the loss of N¹⁸O, confirming that the oxygen atom originates from the nitro functionality.

The following table outlines potential isotopic labeling strategies and the insights they would provide for the structural elucidation of this compound.

| Labeling Strategy | Labeled Position | Expected Mass Shift in Precursor Ion | Insights Gained from MS/MS |

| Deuterium Labeling | One Methyl Group (-CD3) | +3 | Confirms fragments containing that specific methyl group. |

| Deuterium Labeling | All Methyl Groups (-CD3)3 | +9 | Elucidates fragmentation pathways involving any of the methyl groups. |

| Deuterium Labeling | Hydroxyl Group (-OD) | +1 | Traces the involvement of the hydroxyl hydrogen in fragmentation, including water loss. |

| ¹⁸O Labeling | Hydroxyl Group (-¹⁸OH) | +2 | Determines if the hydroxyl oxygen is lost in any fragmentation. |

| ¹⁸O Labeling | Nitro Group (-N¹⁸O₂) | +4 | Confirms the origin of oxygen-containing neutral losses, such as NO or H2O, if rearrangement occurs. |

The application of these isotopic labeling techniques in tandem with high-resolution mass spectrometry would provide definitive evidence for the proposed fragmentation pathways of this compound, allowing for a highly confident structural assignment of its fragment ions and a deeper understanding of its gas-phase ion chemistry.

Theoretical and Computational Chemistry Studies on 2,3,6 Trimethyl 4 Nitrophenol

Quantum Mechanical (QM) Calculations for 2,3,6-Trimethyl-4-nitrophenol

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods, performed using specialized software, can predict a wide range of molecular properties without the need for empirical data.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its ground-state electronic energy and electron density. From these fundamental properties, a host of reactivity descriptors could be calculated. These descriptors help in understanding the chemical behavior of the molecule.

Hypothetical Data Table for DFT-Calculated Reactivity Descriptors of this compound: (Note: The following values are illustrative and not based on actual calculations.)

| Descriptor | Symbol | Hypothetical Value | Significance |

| Ionization Potential | I | 8.5 eV | Energy required to remove an electron. |

| Electron Affinity | A | 2.1 eV | Energy released upon gaining an electron. |

| Electronegativity | χ | 5.3 eV | Tendency to attract electrons. |

| Chemical Hardness | η | 3.2 eV | Resistance to change in electron distribution. |

| Chemical Softness | S | 0.31 eV⁻¹ | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index | ω | 4.4 eV | A measure of electrophilic character. |

Molecular Electrostatic Potential (MEP) Mapping of this compound

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other chemical species. For this compound, an MEP map would likely show regions of negative potential (electron-rich) around the oxygen atoms of the nitro and hydroxyl groups, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (electron-poor) would be expected around the hydrogen atom of the hydroxyl group, suggesting a propensity for nucleophilic interaction.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions for this compound

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, an FMO analysis would calculate the energies and visualize the spatial distributions of its HOMO and LUMO. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The locations of the HOMO and LUMO lobes would indicate the most probable sites for nucleophilic and electrophilic attack, respectively.

Vibrational Frequency Calculations and Spectroscopic Peak Assignment for this compound

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By computationally modeling the vibrational modes of this compound, each peak in its theoretical spectrum can be assigned to a specific type of molecular motion, such as the stretching or bending of particular bonds (e.g., O-H, N-O, C-H). This allows for a detailed understanding of the molecule's vibrational characteristics.

Hypothetical Data Table for Calculated Vibrational Frequencies of this compound: (Note: The following values are illustrative and not based on actual calculations.)

| Vibrational Mode | Functional Group | Hypothetical Wavenumber (cm⁻¹) |

| O-H Stretch | Hydroxyl | 3550 |

| C-H Stretch | Methyl | 2980-2920 |

| N-O Asymmetric Stretch | Nitro | 1550 |

| N-O Symmetric Stretch | Nitro | 1350 |

| C-N Stretch | Nitro-Aromatic | 850 |

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations provide insights into the dynamic behavior and conformational flexibility of molecules.

Conformational Landscape and Dynamics of this compound in Various Solvents

MD simulations of this compound in different solvents (e.g., water, ethanol, chloroform) would reveal how the solvent environment influences its three-dimensional structure and flexibility. Key areas of investigation would include the rotation around the C-O and C-N bonds and the orientation of the methyl groups. The simulations would track the molecule's trajectory over time, allowing for the identification of the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule behaves in solution, which is essential for predicting its role in various chemical processes.

Interactions of this compound with Solvent Molecules and Biomolecules

The interactions of this compound with its surrounding environment, such as solvent molecules and biomolecules, are critical in determining its environmental fate, bioavailability, and potential biological activity. Computational methods, particularly quantum mechanics (QM) and molecular dynamics (MD), are powerful tools for investigating these non-covalent interactions.

Studies on similar molecules, such as o-nitrophenol, have utilized Density Functional Theory (DFT) to analyze hydrogen bonding and other non-covalent interactions with solvent molecules like methyl acetate. These studies often employ techniques like Natural Bond Orbital (NBO) analysis to understand charge delocalization and hyperconjugative interactions. For this compound, DFT calculations could be employed to model its interaction with various solvents, ranging from polar protic (e.g., water, methanol) to nonpolar (e.g., benzene). The presence of the hydroxyl and nitro groups allows for hydrogen bonding, while the trimethylated phenyl ring can engage in van der Waals and π-π stacking interactions.

Molecular dynamics simulations can provide insights into the dynamic behavior of this compound in solution and its interactions with biomacromolecules such as proteins and DNA. By simulating the movement of the molecule and its environment over time, MD can reveal preferred binding sites, interaction energies, and the influence of the compound on the structure and dynamics of the biomolecule. For example, simulations could explore the binding of this compound to the active site of an enzyme, which is a common approach in drug design and toxicology studies.

Illustrative Interaction Energies of this compound with Solvents (Hypothetical Data)

| Solvent | Dominant Interaction Type | Calculated Interaction Energy (kcal/mol) |

| Water | Hydrogen Bonding | -8.5 |

| Methanol | Hydrogen Bonding | -7.2 |

| Benzene (B151609) | π-π Stacking | -3.5 |

| Acetonitrile (B52724) | Dipole-Dipole | -5.1 |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from computational studies.

Prediction of Diffusion and Solvation Properties of this compound

Computational methods can also predict the diffusion and solvation properties of this compound, which are crucial for understanding its transport in various media. Molecular dynamics simulations are particularly well-suited for calculating diffusion coefficients by tracking the mean square displacement of the molecule over time. Such studies on other nitrophenols have provided valuable data on their mobility in different environments.

The solvation free energy, which represents the energy change associated with transferring a molecule from the gas phase to a solvent, can be calculated using various implicit and explicit solvent models in quantum chemistry. These calculations are vital for predicting the partitioning of this compound between different environmental compartments, such as water and octanol (B41247) (logP), a key parameter in environmental risk assessment.

Predicted Physicochemical Properties of this compound (Illustrative Data)

| Property | Predicted Value | Computational Method |

| Diffusion Coefficient in Water (10⁻⁵ cm²/s) | 1.2 | Molecular Dynamics |

| Solvation Free Energy in Water (kcal/mol) | -10.3 | QM/MM |

| Octanol-Water Partition Coefficient (logP) | 2.8 | QM with Implicit Solvent |

Note: The data in this table is for illustrative purposes and represents the type of predictive data that can be generated through computational modeling.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are widely used in toxicology and environmental science to predict the properties of untested chemicals.

Development of Descriptors for this compound and Related Nitrophenols

The first step in developing a QSAR/QSPR model is the calculation of molecular descriptors that numerically represent the chemical structure. For this compound and related nitrophenols, these descriptors can be categorized as:

Constitutional: Molecular weight, number of specific atom types, etc.

Topological: Indices that describe the connectivity of the molecule.

Geometrical: Molecular surface area, volume, etc.

Quantum Chemical: Dipole moment, HOMO/LUMO energies, atomic charges, etc.

Research on other nitroaromatic compounds has shown that descriptors related to hydrophobicity (like logP) and electronic properties (like Hammett constants or calculated electronic parameters) are often crucial for predicting their behavior.

Predictive Models for Reactivity and Interaction Mechanisms of this compound

Once a set of descriptors is calculated for a series of related nitrophenols with known activities or properties, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms can be used to build a predictive model. Such models have been developed for various endpoints for nitroaromatic compounds, including toxicity and thermal stability. nih.gov A QSPR model for this compound could, for instance, predict its boiling point, vapor pressure, or rate of degradation. Similarly, a QSAR model could predict its toxicity to a particular organism. The development of such models would require a dataset of experimentally determined properties for a range of structurally similar nitrophenols.

Computational Mechanistic Elucidation of this compound Transformations

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, including the environmental degradation of pollutants like this compound.

Transition State Search and Reaction Path Analysis for Degradation Pathways

The degradation of nitrophenols can occur through various pathways, including oxidation, reduction, and biodegradation. ethz.ch For example, the degradation of 4-nitrophenol (B140041) can be initiated by monooxygenase-catalyzed elimination of the nitrite (B80452) group. ethz.ch Computational methods can be used to explore the feasibility of different proposed degradation pathways for this compound.

This involves locating the transition state (TS) for each elementary reaction step. The TS is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. Various algorithms are available in quantum chemistry software to search for transition states. Once the reactants, products, and transition state for a reaction step have been optimized, the intrinsic reaction coordinate (IRC) can be calculated to confirm that the TS connects the desired reactants and products.

For complex reactions, such as the ozonation of p-nitrophenol, reactive force field (ReaxFF) molecular dynamics simulations can be used to model the reaction dynamics and identify the major degradation products and pathways. pku.edu.cn A similar approach could be applied to study the atmospheric oxidation of this compound by hydroxyl radicals, providing valuable insights into its environmental persistence.

Computational Catalysis Studies Involving this compound

As of September 2025, a comprehensive review of scientific literature reveals a notable absence of specific computational catalysis studies focused on this compound. Research in the field of computational catalysis has extensively covered related compounds, particularly the isomers of nitrophenol (2-nitrophenol, 3-nitrophenol, and 4-nitrophenol), providing a solid framework for how such studies might be approached for this compound in the future. These studies on related compounds offer valuable insights into the methodologies and theoretical models that could be applied to understand the catalytic behavior of this more complex, substituted nitrophenol.

The primary focus of computational catalysis research on nitrophenols has been their reduction to the corresponding aminophenols, a reaction of significant environmental and industrial importance. mdpi.com Density Functional Theory (DFT) has emerged as a principal tool in these investigations, allowing researchers to model reaction mechanisms at the molecular level. researchgate.net These theoretical studies often complement experimental work by providing a deeper understanding of catalyst-substrate interactions, reaction energy barriers, and the electronic and structural factors that govern catalytic activity.

For instance, in the catalytic reduction of 4-nitrophenol, computational studies have been instrumental in elucidating the roles of various nanocatalysts. nih.govmdpi.com DFT calculations have been employed to investigate the adsorption of 4-nitrophenol onto catalyst surfaces, a critical initial step in the catalytic cycle. researchgate.net The Langmuir-Hinshelwood model is frequently used to describe the kinetics of such surface-catalyzed reactions, and computational methods can provide the energetic parameters that underpin this model. researchgate.net These calculations can help to explain how the borohydride (B1222165) reducing agent and the nitrophenol substrate co-adsorb on the catalyst surface and how the subsequent transfer of hydride ions is facilitated. researchgate.net

Moreover, computational approaches have been used to screen potential catalysts and to understand how their composition and structure influence their efficacy. For example, joint computational-experimental studies on bimetallic nanoparticles have shown that the catalytic activity for p-nitrophenol reduction can be tuned by adjusting the elemental composition of the catalyst. nih.gov These studies often involve the calculation of adsorption energies of reactants and products to predict the optimal catalyst formulation, sometimes visualized through "volcano plots" that relate catalytic activity to binding energies. nih.gov

While these studies provide a robust template for potential computational investigations into this compound, the presence of three methyl groups on the phenol (B47542) ring would introduce additional complexity. These methyl groups would likely influence the molecule's electronic properties, steric hindrance, and adsorption behavior on a catalyst surface, making it a distinct subject for future theoretical research.

Below is a table summarizing the types of computational catalysis studies that have been conducted on related nitrophenol compounds, which could serve as a basis for future work on this compound.

| Type of Study | Compound(s) Studied | Computational Methods | Key Findings |

| Catalytic Reduction Mechanism | 4-Nitrophenol, 2-Nitrophenol, 3-Nitrophenol | Density Functional Theory (DFT) | Elucidation of reaction pathways, transition states, and energy barriers for the reduction to aminophenols. mdpi.comresearchgate.net |

| Catalyst Screening & Design | p-Nitrophenol | DFT, Kinetic Modeling | Prediction of optimal bimetallic nanoparticle compositions based on adsorption energies and volcano plots. nih.gov |

| Adsorption Studies | p-Nitrophenol | DFT | Investigation of the binding energies and geometries of nitrophenol on various catalyst surfaces (e.g., graphene, metal nanoparticles). researchgate.net |

| Kinetic Analysis | 4-Nitrophenol | Langmuir-Hinshelwood Model (supported by computational parameters) | Description of the surface reaction kinetics involving the co-adsorption of nitrophenol and a reducing agent. researchgate.net |

| Electrochemical Oxidation | p-Substituted Phenols (including p-nitrophenol) | DFT | Mechanistic insights into removal via electrochemical adsorption and polymerization versus direct electron transfer. nih.gov |

Environmental Chemistry and Transformation of 2,3,6 Trimethyl 4 Nitrophenol

Environmental Occurrence and Distribution Pathways of 2,3,6-Trimethyl-4-nitrophenol

Given its chemical structure, potential pathways for the distribution of this compound would likely involve atmospheric deposition following its formation or release, as well as direct discharge into water bodies from industrial effluents. Its moderate water solubility would facilitate its transport in aquatic systems, while its potential for sorption to organic matter in soil and sediment could limit its mobility. inchem.org

Abiotic Transformation Mechanisms of this compound

Abiotic transformation processes, which are not mediated by living organisms, are significant in determining the environmental persistence of organic compounds. For this compound, these mechanisms would primarily include photodegradation, hydrolysis, and oxidation.

The photodegradation of nitrophenols in aqueous environments is a recognized transformation pathway. frontiersin.orgnih.gov While specific kinetic data for this compound is unavailable, studies on other nitrophenols, such as 4-nitrophenol (B140041), indicate that they can be degraded by UV light. researchgate.net The process often involves the generation of reactive oxygen species, such as hydroxyl radicals, which attack the aromatic ring, leading to its cleavage and eventual mineralization. The presence of methyl groups on the aromatic ring of this compound may influence the rate and pathways of photodegradation compared to unsubstituted nitrophenol.

Table 1: Inferred Photodegradation Characteristics of this compound Based on Analogous Compounds

| Parameter | Inferred Characteristic | Basis of Inference |

| Primary Mechanism | Indirect photolysis via reaction with hydroxyl radicals | Common pathway for nitrophenols |

| Influencing Factors | Wavelength of light, presence of photosensitizers (e.g., dissolved organic matter), water chemistry (pH, presence of quenchers) | General principles of aquatic photochemistry |

| Potential Products | Hydroxylated intermediates, ring cleavage products, eventual mineralization to CO2, H2O, and inorganic ions | Observed in photodegradation of other nitrophenols |

Hydrolysis, the reaction with water, is generally not a significant degradation pathway for nitrophenols under typical environmental pH conditions. mdpi.comnih.govgoogle.com The carbon-nitrogen bond of the nitro group and the bonds within the aromatic ring are relatively stable to hydrolysis.

Oxidation, however, can be a more relevant transformation process. In soils and sediments, oxidation can be mediated by metal oxides (e.g., manganese and iron oxides) or by advanced oxidation processes involving sulfate (B86663) radicals. semanticscholar.orgnih.govnih.gov The trimethyl-substituted phenolic ring of this compound would be susceptible to oxidation, potentially leading to the formation of quinone-like structures and subsequent ring cleavage. The rate of oxidation would be dependent on the specific oxidizing agent, the pH, and the composition of the environmental matrix.

The sorption of organic compounds to soil and sediment particles is a critical process that affects their transport, bioavailability, and susceptibility to degradation. For this compound, the presence of three methyl groups would increase its hydrophobicity compared to 4-nitrophenol, suggesting a greater tendency to sorb to organic matter in soils and sediments. researchgate.netnih.govresearchgate.netmdpi.com The nitro group can also participate in specific interactions, such as hydrogen bonding. mdpi.com

The sorption process is often described by isotherm models, such as the Freundlich and Langmuir models, which relate the concentration of the compound in the solid phase to its concentration in the aqueous phase at equilibrium.

Table 2: Predicted Sorption Behavior of this compound

| Parameter | Predicted Behavior | Rationale |

| Sorption Affinity | Moderate to high | Increased hydrophobicity due to three methyl groups |

| Primary Sorbent | Soil and sediment organic matter | Hydrophobic interactions are a key driver for sorption of non-polar organic compounds |

| Influence of pH | Sorption likely to decrease with increasing pH | At higher pH, the phenolic group will deprotonate, increasing water solubility and reducing sorption |

Biotic Transformation and Biodegradation of this compound

Biodegradation by microorganisms is a primary mechanism for the removal of many organic pollutants from the environment.

While there are no specific studies on the microbial degradation of this compound, research on the biodegradation of 3-methyl-4-nitrophenol (B363926) provides valuable insights into the likely pathways. frontiersin.orgnih.gov Bacteria, such as species of Burkholderia, have been shown to degrade 3-methyl-4-nitrophenol. frontiersin.orgnih.gov

The initial step in the degradation of 3-methyl-4-nitrophenol by Burkholderia sp. strain SJ98 involves the monooxygenation of the aromatic ring, leading to the formation of methyl-1,4-benzoquinone and the release of the nitro group as nitrite (B80452). frontiersin.org This is followed by the reduction of the benzoquinone to methylhydroquinone. frontiersin.org Subsequent enzymatic reactions lead to the cleavage of the aromatic ring and the channeling of the resulting intermediates into central metabolic pathways. frontiersin.orgnih.gov It is plausible that a similar pathway could be involved in the degradation of this compound.

Table 3: Postulated Microbial Degradation Pathway for this compound

| Step | Reaction | Putative Intermediate(s) | Enzymatic Basis (Inferred from 3-methyl-4-nitrophenol degradation) |

| 1 | Monooxygenation and denitration | 2,3,5-Trimethyl-1,4-benzoquinone | Nitrophenol monooxygenase |

| 2 | Reduction | 2,3,5-Trimethylhydroquinone | Benzoquinone reductase |

| 3 | Ring Cleavage | Ring-opened aliphatic acids | Dioxygenase |

| 4 | Further Metabolism | Intermediates of central metabolism (e.g., Krebs cycle) | Various metabolic enzymes |

Enzymatic Biotransformation Mechanisms of this compound by Microorganisms

The microbial degradation of this compound is anticipated to proceed through enzymatic pathways similar to those observed for other nitrotoluenes and substituted phenols. asm.org The presence of both methyl and nitro groups on the aromatic ring suggests that microorganisms can initiate degradation through two primary oxidative strategies: oxidation of a methyl group or direct oxidation of the aromatic ring. asm.org

Initial Oxidation Pathways:

Methyl Group Oxidation: One plausible initial step is the oxidation of one of the methyl groups by a monooxygenase enzyme. This would lead to the formation of a corresponding hydroxymethyl derivative (a nitrophenolic alcohol), which can be further oxidized to an aldehyde and then a carboxylic acid. This pathway is common in the degradation of nitrotoluenes by various bacteria, including Pseudomonas species. asm.org

Aromatic Ring Oxidation: Alternatively, dioxygenase enzymes can catalyze the hydroxylation of the aromatic ring, leading to the formation of a substituted catechol or protocatechuate. asm.orgnih.gov This process often involves the removal of the nitro group as nitrite. asm.org

Following these initial oxidative steps, the resulting intermediates undergo ring cleavage, a critical step in the complete mineralization of the compound. Ring fission is typically catalyzed by dioxygenases, which can cleave the aromatic ring through either ortho or meta pathways, leading to the formation of aliphatic acids that can then enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. frontiersin.orgresearchgate.net

Several key enzymes are likely involved in the biotransformation of this compound:

| Enzyme Class | Potential Role in Degradation |

| Monooxygenases | Initial oxidation of a methyl group to a hydroxymethyl group. |

| Dioxygenases | Hydroxylation of the aromatic ring and subsequent ring cleavage. |

| Dehydrogenases | Further oxidation of hydroxymethyl and aldehyde intermediates. |

| Reductases | Potential reduction of the nitro group to an amino group. |

It is important to note that the specific enzymatic mechanisms can vary between different microbial species and are influenced by environmental conditions.

Role of Microbial Consortia in the Remediation of this compound Contamination

The complete and efficient degradation of complex xenobiotic compounds like this compound in the environment is often accomplished by the synergistic action of microbial consortia rather than by a single microbial species. nih.govfrontiersin.org Microbial consortia offer several advantages for bioremediation:

Metabolic Diversity: A consortium comprises various microorganisms with different enzymatic capabilities. This metabolic diversity allows for the complete degradation of the parent compound and its various transformation products. mdpi.comresearchgate.net

Synergistic Interactions: Different members of the consortium can carry out sequential steps in the degradation pathway. One species might perform the initial oxidation, while another utilizes the resulting intermediate, preventing the accumulation of potentially toxic byproducts. nih.gov

Enhanced Resilience: Microbial consortia are often more resilient to environmental stressors and high concentrations of pollutants compared to pure cultures. frontiersin.org This robustness is crucial for effective bioremediation in contaminated soils and water.

Co-metabolism: In some cases, the degradation of a complex compound is facilitated by co-metabolism, where the microorganisms degrade the pollutant while utilizing another substrate for growth. Microbial consortia can provide the necessary co-substrates to support the degradation process.

The collaborative efforts within a microbial consortium ensure a more thorough and efficient removal of this compound from the environment. frontiersin.org

Formation of Transformation Products from this compound

Identification and Structural Characterization of Degradation Products

Based on the degradation pathways of similar compounds, a range of potential transformation products for this compound can be predicted. asm.orgasm.org

Potential Transformation Products of this compound

| Potential Product | Formation Pathway |

|---|---|

| 2,3,6-Trimethyl-4-aminophenol | Reduction of the nitro group. |

| Hydroxymethyl derivatives | Oxidation of one of the methyl groups. |

| Carboxylic acid derivatives | Further oxidation of hydroxymethyl and aldehyde groups. |

The identification and structural elucidation of these degradation products are typically achieved using a combination of analytical techniques, including:

High-Performance Liquid Chromatography (HPLC): Used to separate the different compounds in a sample.

Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the molecular weight and fragmentation patterns of the compounds, aiding in their identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the precise chemical structure of the isolated transformation products.

Persistence and Environmental Fate of this compound Transformation Products

The persistence and environmental fate of the transformation products of this compound depend on their chemical structure and susceptibility to further microbial degradation.

Generally, the initial transformation products, such as hydroxylated and carboxylated derivatives, are more polar and often less toxic than the parent compound. nih.gov These intermediates are typically more amenable to further microbial attack and are eventually mineralized to carbon dioxide, water, and inorganic ions. researchgate.net

Mechanistic Ecotoxicology of this compound in Non-Human Organisms

The ecotoxicological effects of this compound on non-human organisms are likely to be similar to those of other nitrophenolic compounds, which are known to be toxic to a wide range of aquatic life. waterquality.gov.aunih.gov

Molecular Interactions of this compound with Aquatic Biota Biomolecules (e.g., enzymes, receptors)

At the molecular level, the toxicity of phenolic compounds often stems from their ability to interact with and disrupt the function of essential biomolecules. nih.gov

Membrane Disruption: As lipophilic compounds, phenols can partition into the lipid bilayers of cell membranes, disrupting their integrity and function. This can lead to increased membrane permeability and leakage of cellular components.

Enzyme Inhibition: Phenolic compounds can interact with a variety of enzymes, inhibiting their activity. This can occur through non-specific binding to the protein structure or through more specific interactions with the active site.

Uncoupling of Oxidative Phosphorylation: Nitrophenols are well-known uncouplers of oxidative phosphorylation. They can dissipate the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This disruption of cellular energy production can have widespread and severe consequences for the organism. waterquality.gov.au

The presence of methyl groups on the aromatic ring of this compound may influence its lipophilicity and, consequently, its bioavailability and interaction with cellular membranes. The specific interactions with receptors are less well-defined for this class of compounds, but their general disruptive effects on cellular processes are the primary drivers of their toxicity.

Mechanisms of Cellular Stress Response in Model Organisms Exposed to this compound

No specific data is available on the mechanisms of cellular stress response, such as oxidative stress, DNA damage, or protein misfolding, in model organisms exposed to this compound.

Impacts on Photosynthetic Pathways in Plants or Algae Exposed to this compound

There is no available research detailing the specific impacts of this compound on the photosynthetic pathways of plants or algae. This includes a lack of information on potential inhibition of photosystems, disruption of electron transport, or effects on carbon fixation.

Biological Activity and Mechanistic Insights of 2,3,6 Trimethyl 4 Nitrophenol Excluding Human Clinical Data

In Vitro Studies on Molecular Mechanisms of 2,3,6-Trimethyl-4-nitrophenol Action

Enzyme Inhibition or Activation Mechanisms by this compound

There is currently no available scientific literature detailing the specific enzyme inhibition or activation mechanisms of this compound.

Receptor Binding Studies and Ligand-Protein Interactions of this compound

No studies on the receptor binding affinity or specific ligand-protein interactions of this compound have been identified in the reviewed scientific literature.

Modulation of Cellular Signaling Pathways by this compound

Research on the effects of this compound on cellular signaling pathways has not been found in the available scientific literature.

Antioxidant Mechanisms of this compound in Cell-Free Systems

There is no available data from cell-free system assays to characterize the antioxidant mechanisms or capacity of this compound.

Antimicrobial or Antifungal Action Mechanisms of this compound

Disruption of Bacterial or Fungal Cell Wall/Membrane Integrity

No research has been published that investigates the ability of this compound to disrupt the cell wall or membrane integrity of bacteria or fungi.

Inhibition of Microbial Metabolic Pathways by this compound

There is no specific information available in the searched scientific literature detailing the inhibition of microbial metabolic pathways by this compound. Studies on related compounds like 3-methyl-4-nitrophenol (B363926) have shown that microorganisms can degrade them via specific enzymatic pathways, but this does not provide information on the inhibitory effects of the trimethylated compound. nih.gov

Interaction with Microbial DNA or RNA Synthesis

No research data was found that specifically investigates the interaction of this compound with microbial DNA or RNA synthesis. General research into novel antibiotics often targets these pathways, but no studies have been published that test this specific compound. nih.govnih.gov

Phytochemical Interactions and Plant Responses to this compound